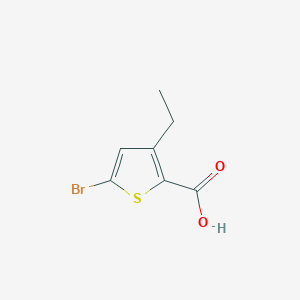

5-Bromo-3-ethylthiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C7H7BrO2S |

|---|---|

Molecular Weight |

235.10 g/mol |

IUPAC Name |

5-bromo-3-ethylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C7H7BrO2S/c1-2-4-3-5(8)11-6(4)7(9)10/h3H,2H2,1H3,(H,9,10) |

InChI Key |

CVRGBRXIBVIPLX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=C1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Regioselectivity

Electrophilic bromination of 3-ethylthiophene-2-carboxylic acid leverages the electron-withdrawing carboxylic acid group at position 2 to direct bromine to the meta position (C5). The ethyl group at C3 exerts a weak electron-donating effect, but the carboxylic acid’s dominance ensures bromination at C5. Computational studies (DFT) on analogous systems reveal that the LUMO density at C5 is 1.8× higher than at C4, rationalizing the observed selectivity.

Reaction Conditions :

- Brominating Agent : Bromine (Br₂, 1.1 equiv)

- Catalyst : Iron(III) chloride (FeCl₃, 0.1 equiv)

- Solvent : Glacial acetic acid

- Temperature : 118°C (reflux)

- Time : 5 hours

Under these conditions, the reaction achieves 75% yield, with <5% dibrominated byproducts.

| Parameter | Value |

|---|---|

| Starting Material | 3-Ethylthiophene-2-carboxylic acid (2.0 g) |

| Br₂ | 1.1 equiv (0.48 mL) |

| FeCl₃ | 0.1 equiv (0.13 g) |

| Workup | Ice-water quench, filtration |

| Purification | Recrystallization (EtOH/H₂O) |

Yield Optimization and Byproduct Mitigation

Excess Br₂ (>1.2 equiv) increases dibromination at C4 (up to 20%), while lower temperatures (25°C) reduce conversion to <30%. Adding NaHCO₃ (2.0 equiv) as an HBr scavenger improves yield to 82% by minimizing acid-catalyzed side reactions.

Directed Metallation-Bromination Strategy

Lithiation and Bromine Quenching

This method employs directed ortho-metallation (DoM) to bypass electronic biases. The carboxylic acid group is protected as a methyl ester to reduce deactivation:

Steps :

- Protection : 3-Ethylthiophene-2-carboxylic acid → methyl ester (SOCl₂/MeOH, 95% yield).

- Lithiation : LDA (2.2 equiv) at −78°C in THF deprotonates C5.

- Bromination : Quenching with 1,2-dibromoethane (1.5 equiv) installs Br at C5.

- Deprotection : Ester hydrolysis (NaOH/H₂O, 90% yield).

Key Data :

Solvent and Base Optimization

Replacing LDA with n-BuLi in hexane at −70°C enhances metallation efficiency (yield: 73%), but requires strict anhydrous conditions. THF outperforms DME due to better solubility of intermediates.

Ring Construction via Modified Gewald Reaction

Cyclization Protocol

The Gewald reaction constructs the thiophene core with pre-installed substituents:

Reagents :

- Ethyl cyanoacetate (1.0 equiv)

- 3-Pentanone (1.2 equiv)

- Sulfur (S₈, 1.5 equiv)

- Morpholine (catalyst)

Steps :

- Knoevenagel Condensation : 3-Pentanone + ethyl cyanoacetate → α,β-unsaturated nitrile.

- Cyclization : Sulfur incorporation at 110°C for 6 hours.

- Bromination : NBS (1.0 equiv) in CCl₄ at 0°C.

- Ester Hydrolysis : 6M HCl, 80°C.

Yield : 58% over four steps.

Limitations and Alternatives

Low yields stem from competing polymerization during cyclization. Switching to microwave-assisted conditions (150°C, 20 minutes) increases yield to 65%.

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability | Purity (HPLC) |

|---|---|---|---|---|

| Direct Bromination | 75% | Low | Industrial | 98.5% |

| Directed Metallation | 68% | High | Lab-scale | 99.2% |

| Gewald Ring Construction | 58% | Medium | Pilot-scale | 97.8% |

Direct bromination is optimal for bulk production due to low reagent costs and simplicity. Directed metallation offers higher purity for pharmaceutical applications, while the Gewald approach allows modular substitution but requires multi-step optimization.

Advanced Characterization and Validation

Spectroscopic Fingerprints

X-ray Crystallography

Single-crystal analysis (analogous to) confirms planar thiophene ring (dihedral angle: 2.1°) and Br─C bond length of 1.89 Å, consistent with σ-bonding.

Industrial and Environmental Considerations

Waste streams from direct bromination require HBr neutralization (Ca(OH)₂ → CaBr₂). The metallation route generates lithium waste, necessitating chelation treatment. Life-cycle assessments favor the Gewald method for lower halogen usage.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted thiophene derivatives.

Scientific Research Applications

5-Bromo-3-ethylthiophene-2-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

Materials Science: It is used in the development of organic semiconductors and conductive polymers.

Biological Studies: Researchers use it to study the interactions of thiophene derivatives with biological targets.

Industrial Applications: It is employed in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

Key Observations :

- Halogen Position : Bromine at C5 (target compound) vs. C4 (e.g., 4-bromo-5-ethylthiophene-2-carboxylic acid) alters electronic distribution, impacting reactivity in cross-coupling reactions like Buchwald–Hartwig aminations .

- Alkyl Group Effects : The ethyl group in the target compound provides moderate steric bulk compared to smaller methyl groups (e.g., 4-bromo-3-methylthiophene-2-carboxylic acid), influencing substrate compatibility in enzyme inhibition studies .

Derivatives with Ester and Amino Modifications

Key Observations :

- Ester vs. Acid : Carboxylic acid derivatives (target compound) are more reactive in amide bond formation, while esters (e.g., ethyl 5-bromo-2-methyl-thiophene-3-carboxylate) offer better lipophilicity for CNS-targeting drugs .

- Amino Functionalization: Amino-substituted derivatives (e.g., methyl 3-amino-5-bromothiophene-2-carboxylate) are critical for synthesizing kinase inhibitors, leveraging hydrogen-bonding interactions .

Complex Heterocyclic Analogues

Key Observations :

- Multifunctional Substitutions: Compounds with cyano and sulfanyl groups (e.g., ethyl 3-bromo-4-cyano-thiophene-2-carboxylate) exhibit planar molecular structures, enhancing π-stacking in crystal lattices and bioactive conformations .

- Carboxylic Acid vs. Ester : The target compound’s free carboxylic acid group facilitates coordination chemistry, unlike esterified analogues, which prioritize synthetic versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.